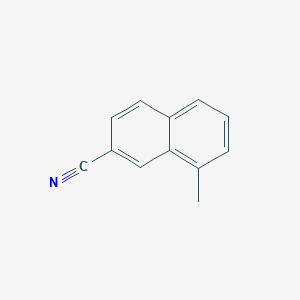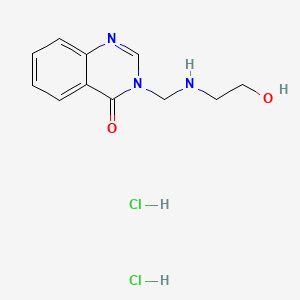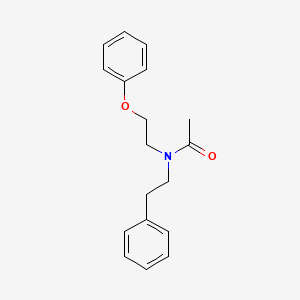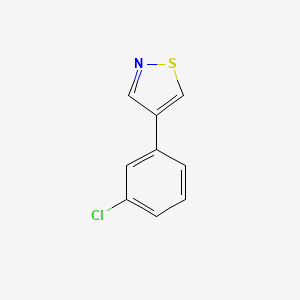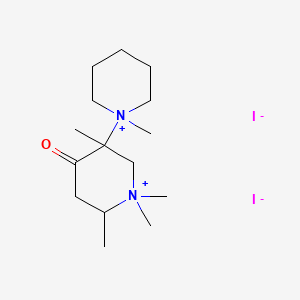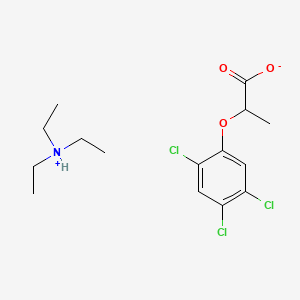
Silvex triethylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silvex triethylamine salt involves the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid with triethylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol, under controlled temperature and pressure conditions. The process involves the neutralization of the acid with triethylamine, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through filtration and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Silvex triethylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichlorophenoxy group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions typically occur in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can result in the formation of various substituted phenoxypropionic acids .
Wissenschaftliche Forschungsanwendungen
Silvex triethylamine salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Silvex triethylamine salt involves the disruption of plant growth processes. The compound mimics natural plant hormones, leading to uncontrolled growth and eventual death of the plant. It targets specific molecular pathways involved in cell division and elongation, making it effective against a wide range of broadleaf weeds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A related compound with similar herbicidal properties.
Mecoprop: A phenoxy herbicide used for similar applications.
Uniqueness
Silvex triethylamine salt is unique due to its specific chemical structure, which provides a balance of effectiveness and reduced toxicity to non-target organisms. Its triethylamine salt form enhances its solubility and ease of application compared to other similar compounds .
Eigenschaften
CAS-Nummer |
53404-74-3 |
|---|---|
Molekularformel |
C15H22Cl3NO3 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
2-(2,4,5-trichlorophenoxy)propanoate;triethylazanium |
InChI |
InChI=1S/C9H7Cl3O3.C6H15N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-4-7(5-2)6-3/h2-4H,1H3,(H,13,14);4-6H2,1-3H3 |
InChI-Schlüssel |
LYUDCJMUDDMOFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


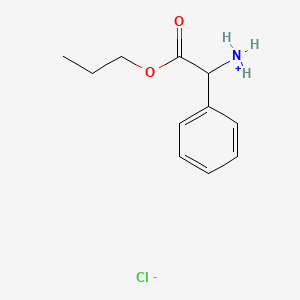
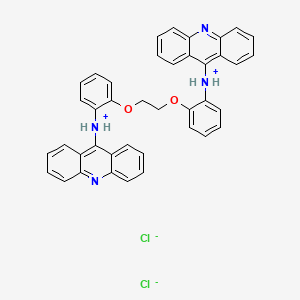
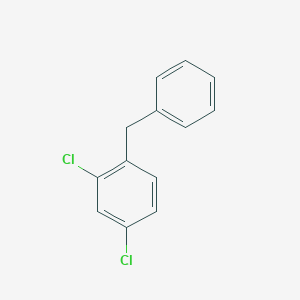
![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)

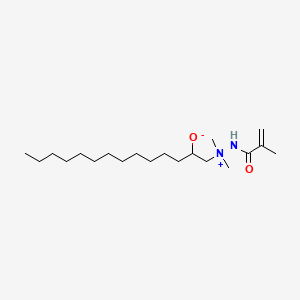
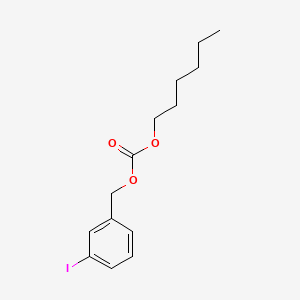
![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)
